4-[(4-Chlorobenzyl)amino]benzoic acid
Overview
Description
4-[(4-Chlorobenzyl)amino]benzoic acid is an organic compound with the molecular formula C14H12ClNO2 It is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorobenzyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzylamine and 4-aminobenzoic acid.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Chlorobenzyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
4-[(4-Chlorobenzyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 4-[(4-Bromobenzyl)amino]benzoic acid
- 4-[(4-Methylbenzyl)amino]benzoic acid
- 4-[(4-Nitrobenzyl)amino]benzoic acid
Comparison:
- 4-[(4-Chlorobenzyl)amino]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents (e.g., bromine, methyl, nitro groups).
- The chlorine substituent may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Biological Activity
4-[(4-Chlorobenzyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that derivatives of PABA exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µM |
Escherichia coli | 18.00 µM |
Candida albicans | 7.81 µM |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against fungal pathogens, which is critical in developing new therapeutic agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.0 |
MCF-7 | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an inhibitor of cholinesterase enzymes. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Table 3: Cholinesterase Inhibition Activity
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 7.49 |
Butyrylcholinesterase (BChE) | 2.67 |
These results indicate that the compound may serve as a lead for developing new treatments targeting cholinergic dysfunction.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of various PABA derivatives found that modifications significantly enhanced their efficacy against resistant strains, with this compound showing promising results against MRSA and other pathogens .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Cholinesterase Inhibition : Molecular docking studies have suggested strong binding affinities for AChE and BChE, indicating a potential mechanism for its neuroprotective effects .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANQKPXNXBLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398332 | |
Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63759-94-4 | |
Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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